N-cyclopropyl-2-iodo-5-nitrobenzamide
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Overview
Description
N-cyclopropyl-2-iodo-5-nitrobenzamide is a chemical compound with the molecular formula C10H9IN2O3 and a molecular weight of 332.09 g/mol It is characterized by the presence of a cyclopropyl group, an iodine atom, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-iodo-5-nitrobenzamide typically involves the iodination of a nitrobenzamide precursor followed by the introduction of a cyclopropyl group. One common method involves the nitration of a benzamide derivative to introduce the nitro group, followed by iodination using iodine and a suitable oxidizing agent. The final step involves the cyclopropylation of the iodinated nitrobenzamide using cyclopropyl bromide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-iodo-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-cyclopropyl-2-amino-5-nitrobenzamide or N-cyclopropyl-2-thio-5-nitrobenzamide.
Reduction: Formation of N-cyclopropyl-2-iodo-5-aminobenzamide.
Oxidation: Formation of carboxylic acids or ketones depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
N-cyclopropyl-2-iodo-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-iodo-5-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom and cyclopropyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-iodo-4-nitrobenzamide
- N-cyclopropyl-2-iodo-3-nitrobenzamide
- N-cyclopropyl-2-iodo-6-nitrobenzamide
Uniqueness
N-cyclopropyl-2-iodo-5-nitrobenzamide is unique due to the specific positioning of the nitro group at the 5-position on the benzamide ring. This positioning can influence the compound’s reactivity and biological activity compared to its isomers. The presence of the cyclopropyl group also adds to its uniqueness by providing steric hindrance and affecting the compound’s overall conformation and interactions with biological targets .
Properties
IUPAC Name |
N-cyclopropyl-2-iodo-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIGRIBXLZAPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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